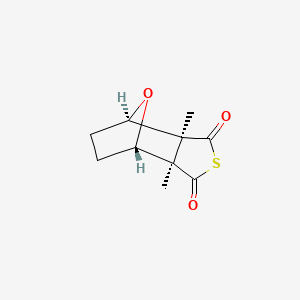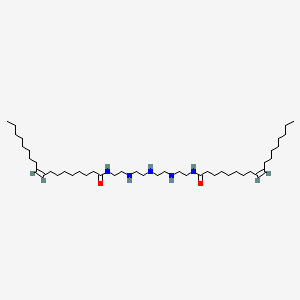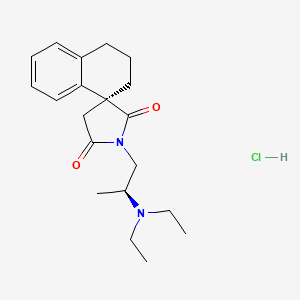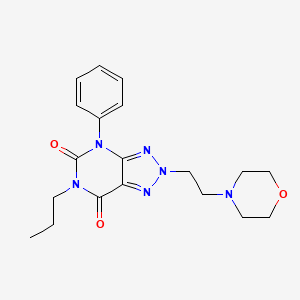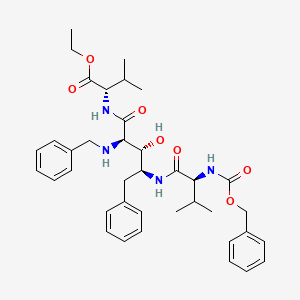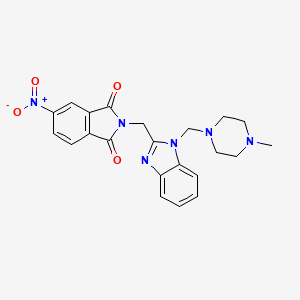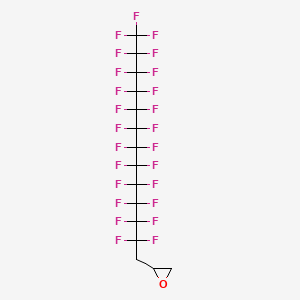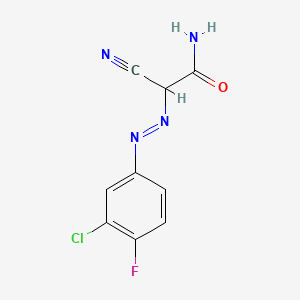
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a cyanoacetamide group, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide typically involves the diazotization of 3-chloro-4-fluoroaniline followed by coupling with cyanoacetamide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Amines are the primary products formed.
Substitution: Substituted cyanoacetamides are typically formed.
Applications De Recherche Scientifique
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in the development of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactive cyano group.
Industry: Utilized in the production of azo dyes, which are widely used in textiles, printing, and other applications.
Mécanisme D'action
The mechanism of action of 2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide involves its interaction with molecular targets through its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the azo group can undergo reduction to form amines, which may interact with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound.
2-Cyanoacetamide: Another precursor with similar reactivity.
Azo dyes: A broad class of compounds with similar azo groups.
Uniqueness
2-((3-Chloro-4-fluorophenyl)azo)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the cyano and azo groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
159831-71-7 |
|---|---|
Formule moléculaire |
C9H6ClFN4O |
Poids moléculaire |
240.62 g/mol |
Nom IUPAC |
2-[(3-chloro-4-fluorophenyl)diazenyl]-2-cyanoacetamide |
InChI |
InChI=1S/C9H6ClFN4O/c10-6-3-5(1-2-7(6)11)14-15-8(4-12)9(13)16/h1-3,8H,(H2,13,16) |
Clé InChI |
XDXCCCLJIHCNIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC(C#N)C(=O)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


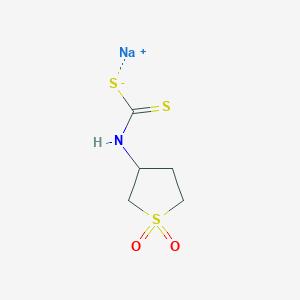

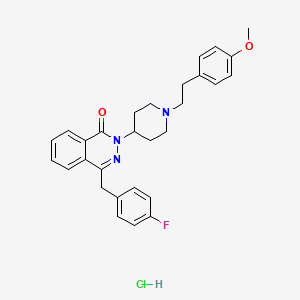
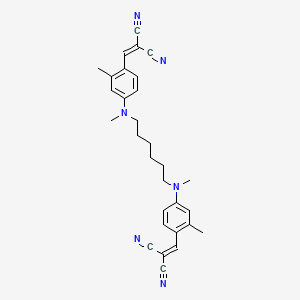
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
